Cas no 85459-23-0 (2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate)

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate is a fluorinated sulfonate ester characterized by its highly fluorinated alkyl chain, which imparts exceptional chemical and thermal stability. The presence of twelve fluorine atoms enhances its hydrophobic and oleophobic properties, making it suitable for applications requiring resistance to harsh environments, such as high-temperature or corrosive conditions. This compound is particularly valuable in surface modification, coatings, and specialty polymer synthesis, where its low surface energy and inertness are critical. Its benzenesulfonate group further allows for functionalization in organic synthesis, offering versatility in designing advanced materials. The product’s stability and unique fluorinated structure make it a preferred choice for demanding industrial and research applications.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate structure
85459-23-0 structure
Product Name:2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate
CAS No:85459-23-0
MF:C13H8F12O3S
MW:472.246665000916
CID:4717555
Update Time:2025-10-29

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl benzenesulfonate
    • R2852
    • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate
    • 1-heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzenesulfonate
    • Inchi: 1S/C13H8F12O3S/c14-8(15)10(18,19)12(22,23)13(24,25)11(20,21)9(16,17)6-28-29(26,27)7-4-2-1-3-5-7/h1-5,8H,6H2
    • InChI Key: LKCJYROVSKPJRV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 665
  • Topological Polar Surface Area: 51.8

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate Pricemore >>

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D064560-500mg
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Additional information on 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate

Introduction to 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate (CAS No. 85459-23-0) and Its Emerging Applications in Chemical Biology

The compound 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate, identified by the CAS number 85459-23-0, represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its highly fluorinated side chain and sulfonate functional group contribute to its distinctive physicochemical properties, making it a promising candidate for various applications ranging from drug design to material science.

At the core of this compound's appeal lies its molecular architecture. The dodecafluoroheptyl moiety introduces a series of fluorine atoms along a seven-carbon chain, which imparts exceptional lipophilicity and metabolic stability. This feature is particularly valuable in medicinal chemistry, where such modifications can enhance bioavailability and prolong the half-life of therapeutic agents. The sulfonate group further enhances water solubility while maintaining hydrophobic interactions with biological targets. Together, these features create a versatile scaffold that can be tailored for specific biological activities.

Recent advancements in computational chemistry have enabled more precise predictions of the behavior of fluorinated compounds like 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate. Molecular dynamics simulations and quantum mechanical calculations have revealed that the presence of multiple fluorine atoms can significantly alter electron distribution across the molecule. This altered electron density can fine-tune interactions with proteins and other biomolecules. Such insights are critical for rational drug design and have been leveraged in recent studies aimed at developing novel sulfonamide-based inhibitors.

In the realm of drug discovery,2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate has been explored as a key intermediate in synthesizing small-molecule probes for enzyme inhibition. For instance,benzenesulfonate derivatives are well-known for their ability to act as transition-state mimics or competitive inhibitors. The introduction of fluorine atoms into this scaffold has been shown to enhance binding affinity by stabilizing key interactions through halogen bonding or by modulating hydrophobic effects. A notable example comes from research on carbonic anhydrase inhibitors, where fluorinated sulfonates have demonstrated superior efficacy compared to their non-fluorinated counterparts.

The compound's potential extends beyond pharmaceutical applications into materials science. Fluorinated sulfonates are increasingly being utilized in the development of advanced polymers and coatings due to their thermal stability and resistance to chemical degradation. Researchers have recently reported on the synthesis of fluorinated sulfonate-functionalized polymers that exhibit exceptional water repellency and low surface energy. These properties make them ideal for applications in anti-fouling coatings or high-performance membranes used in water purification systems.

Another emerging area of interest is the use of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate as a ligand in coordination chemistry. The combination of lipophilic fluorine atoms and polar sulfonate groups provides an ideal balance for designing metal-organic frameworks (MOFs) with tailored porosity and selectivity. Such MOFs have potential applications in gas storage, catalysis, and sensing technologies. Recent studies have demonstrated that MOFs incorporating this ligand exhibit enhanced stability under harsh conditions while maintaining high surface areas suitable for adsorption processes.

The synthesis of 85459-23-0 also presents an interesting challenge due to its complex structure. Traditional synthetic routes often require multi-step processes involving protection-deprotection strategies to handle both the fluorine-rich side chain and the sulfonate group. However, recent innovations in synthetic methodologies have streamlined these processes by leveraging transition-metal catalysis or photoredox reactions to achieve selective functionalization. These advancements not only improve yield but also reduce waste, aligning with green chemistry principles.

Evaluation of 2,2,3,3,4,4,5,*5,*6,*6,*7,*7-Dodecafluoroheptyl-benzenesulfonate's biological activity has been conducted through both in vitro and in vivo assays. In vitro studies have shown promising results regarding its interaction with target enzymes such as kinases or proteases, where fluorinated sulfonates often act as potent inhibitors due to their ability to mimic transition states effectively. Preclinical trials using animal models have further supported these findings by demonstrating improved pharmacokinetic profiles compared to conventional scaffolds.

The role of computational tools cannot be overstated when it comes to optimizing derivatives of 85459-23-0 for specific applications. Machine learning models trained on large datasets of bioactive compounds can predict how structural modifications will affect biological activity with remarkable accuracy.* This approach has allowed researchers to rapidly screen thousands of potential analogs before synthesizing them experimentally*, saving both time and resources.* Additionally*, virtual screening techniques enable identification of novel binding modes that might not be apparent through traditional experimental methods alone.*

The environmental impact of using highly fluorinated compounds like Dodecafluoroheptyl-benzenesulfonate is also a topic under active investigation.* While these compounds offer numerous advantages from an industrial perspective*, their persistence in ecosystems raises concerns about long-term ecological effects.* Recent studies have focused on developing biodegradable alternatives or strategies for controlled release* which minimize environmental footprint without compromising functionality.*

Future directions for research on CAS No 85459-23-0 include exploring its potential as a chiral auxiliary or catalyst ligand* given its rigid framework and tunable electronic properties.* Additionally* advances in nanotechnology may enable novel applications such as fluorinated sulfonates embedded within nanocarriers* which could enhance drug delivery systems.* Collaborative efforts between academia* industry* and regulatory bodies will be crucial to ensure safe yet effective utilization* balancing innovation with sustainability.

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